molecular formula C20H14N2O4 B14801426 2-Benzoyl-N-(3-nitrophenyl)benzamide

2-Benzoyl-N-(3-nitrophenyl)benzamide

Cat. No.: B14801426
M. Wt: 346.3 g/mol
InChI Key: OBFCQHBNMKLLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C20H14N2O4 It is a benzamide derivative characterized by the presence of a benzoyl group and a nitrophenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-N-(3-nitrophenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.

    Reduction: The nitro group can be reduced to an amine group, resulting in the formation of aminobenzamide derivatives.

    Substitution: The benzoyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Nitrobenzene derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the reagents used.

Scientific Research Applications

2-Benzoyl-N-(3-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzoyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl and nitrophenyl groups can form hydrogen bonds and hydrophobic interactions with active sites of target proteins, leading to inhibition or activation of their functions. Molecular docking studies have shown that these interactions can significantly affect the catalytic activity of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-N-(3-nitrophenyl)benzamide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interactions. Its combination of benzoyl and nitrophenyl groups provides distinct reactivity and binding properties, making it valuable for diverse applications in medicinal chemistry, materials science, and industrial processes.

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

2-benzoyl-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C20H14N2O4/c23-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)20(24)21-15-9-6-10-16(13-15)22(25)26/h1-13H,(H,21,24)

InChI Key

OBFCQHBNMKLLQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.